molecular formula C20H24N6O2S B4980403 3-(1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine

3-(1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine

Cat. No.: B4980403
M. Wt: 412.5 g/mol
InChI Key: YMDAJIVDZDFBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a piperazine ring substituted with a trimethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridazine rings separately, followed by their coupling through a series of reactions. The piperazine ring is then introduced, and the final step involves the sulfonylation of the piperazine ring with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

3-(1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1H-pyrazol-1-yl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-yl]pyridazine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-pyrazol-1-yl-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-15-13-17(3)18(14-16(15)2)29(27,28)25-11-9-24(10-12-25)19-5-6-20(23-22-19)26-8-4-7-21-26/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDAJIVDZDFBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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